molecular formula C14H12N4 B11869459 2-(3-Methylpyridin-2-yl)-1,7-naphthyridin-8-amine CAS No. 58515-50-7

2-(3-Methylpyridin-2-yl)-1,7-naphthyridin-8-amine

Cat. No.: B11869459
CAS No.: 58515-50-7
M. Wt: 236.27 g/mol
InChI Key: WRYKVAGUTCMDCK-UHFFFAOYSA-N
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Description

2-(3-Methylpyridin-2-yl)-1,7-naphthyridin-8-amine is a heterocyclic compound that features both pyridine and naphthyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpyridin-2-yl)-1,7-naphthyridin-8-amine typically involves the coupling of 3-methylpyridin-2-yl derivatives with 1,7-naphthyridin-8-amine. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste . These methods often use heterogeneous catalysis and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpyridin-2-yl)-1,7-naphthyridin-8-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional functional groups, while reduction can produce fully saturated compounds.

Mechanism of Action

The mechanism of action of 2-(3-Methylpyridin-2-yl)-1,7-naphthyridin-8-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with receptors, leading to its observed pharmacological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methylpyridin-2-yl)-1,7-naphthyridin-8-amine is unique due to its dual pyridine and naphthyridine structure, which imparts distinct chemical and biological properties

Properties

CAS No.

58515-50-7

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

2-(3-methylpyridin-2-yl)-1,7-naphthyridin-8-amine

InChI

InChI=1S/C14H12N4/c1-9-3-2-7-16-12(9)11-5-4-10-6-8-17-14(15)13(10)18-11/h2-8H,1H3,(H2,15,17)

InChI Key

WRYKVAGUTCMDCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=NC3=C(C=C2)C=CN=C3N

Origin of Product

United States

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